Cas no 946274-70-0 (3-(furan-2-yl)-6-4-(naphthalene-2-sulfonyl)piperazin-1-ylpyridazine)

3-(furan-2-yl)-6-4-(naphthalene-2-sulfonyl)piperazin-1-ylpyridazine Chemical and Physical Properties
Names and Identifiers
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- 3-(furan-2-yl)-6-4-(naphthalene-2-sulfonyl)piperazin-1-ylpyridazine
- 3-(furan-2-yl)-6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyridazine
- 3-(furan-2-yl)-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyridazine
- AKOS024493285
- 946274-70-0
- 3-(furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine
- SR-01000920318-1
- F5042-0043
- SR-01000920318
-
- Inchi: 1S/C22H20N4O3S/c27-30(28,19-8-7-17-4-1-2-5-18(17)16-19)26-13-11-25(12-14-26)22-10-9-20(23-24-22)21-6-3-15-29-21/h1-10,15-16H,11-14H2
- InChI Key: MFBJLAJDJNGVIA-UHFFFAOYSA-N
- SMILES: S(C1C=CC2C=CC=CC=2C=1)(N1CCN(C2=CC=C(C3=CC=CO3)N=N2)CC1)(=O)=O
Computed Properties
- Exact Mass: 420.12561169g/mol
- Monoisotopic Mass: 420.12561169g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 676
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.9Ų
- XLogP3: 2.9
3-(furan-2-yl)-6-4-(naphthalene-2-sulfonyl)piperazin-1-ylpyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5042-0043-1mg |
3-(furan-2-yl)-6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyridazine |
946274-70-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5042-0043-20mg |
3-(furan-2-yl)-6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyridazine |
946274-70-0 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5042-0043-2μmol |
3-(furan-2-yl)-6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyridazine |
946274-70-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5042-0043-3mg |
3-(furan-2-yl)-6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyridazine |
946274-70-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5042-0043-75mg |
3-(furan-2-yl)-6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyridazine |
946274-70-0 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5042-0043-100mg |
3-(furan-2-yl)-6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyridazine |
946274-70-0 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5042-0043-30mg |
3-(furan-2-yl)-6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyridazine |
946274-70-0 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5042-0043-15mg |
3-(furan-2-yl)-6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyridazine |
946274-70-0 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5042-0043-20μmol |
3-(furan-2-yl)-6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyridazine |
946274-70-0 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5042-0043-5mg |
3-(furan-2-yl)-6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyridazine |
946274-70-0 | 5mg |
$69.0 | 2023-09-10 |
3-(furan-2-yl)-6-4-(naphthalene-2-sulfonyl)piperazin-1-ylpyridazine Related Literature
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1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
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Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
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Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
Additional information on 3-(furan-2-yl)-6-4-(naphthalene-2-sulfonyl)piperazin-1-ylpyridazine
3-(Furan-2-yl)-6-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]pyridazine
The compound with CAS No. 946274-70-0, known as 3-(furan-2-yl)-6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyridazine, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound is characterized by its unique structure, which incorporates a pyridazine ring system, a furan substituent, and a naphthalene sulfonyl group attached to a piperazine moiety. The combination of these functional groups renders the molecule versatile and amenable to a wide range of chemical reactions and biological interactions.
Recent studies have highlighted the importance of pyridazine derivatives in drug discovery and materials science. The pyridazine core of this compound is known for its aromatic stability and ability to participate in π–π interactions, making it an ideal scaffold for designing bioactive molecules. The furan group, on the other hand, introduces electron-donating properties, enhancing the molecule's reactivity and potentially improving its pharmacokinetic profile. Furthermore, the naphthalene sulfonyl group contributes to the molecule's hydrophobicity and serves as a robust electron-withdrawing substituent, which can modulate the electronic properties of the entire structure.
The piperazine moiety in this compound plays a crucial role in its versatility. Piperazine is a well-known saturated heterocycle that can act as a linker or a site for further functionalization. In this case, it serves as a bridge between the pyridazine ring and the naphthalene sulfonyl group, creating a highly conjugated system that can exhibit interesting optical and electronic properties. Recent advancements in computational chemistry have allowed researchers to predict the electronic transitions and photophysical behavior of such systems, paving the way for their application in optoelectronic devices.
One of the most promising applications of 3-(furan-2-yl)-6-[4-(naphthalene-2-sulfonyl)piperazin-1-y]pyridazine lies in its potential as a building block for advanced materials. Its conjugated structure makes it suitable for use in organic semiconductors, where it could contribute to improved charge transport properties. Additionally, the molecule's ability to form supramolecular assemblies through π–π interactions has been explored in self-assembled monolayers and nanomaterials.
In the field of medicinal chemistry, this compound has shown potential as a lead molecule for drug development. Its unique combination of functional groups allows for targeted interactions with biological systems. For instance, the furan group can act as a hydrogen bond donor or acceptor, while the naphthalene sulfonyl group can serve as a hydrophobic anchor. These properties make it an attractive candidate for designing inhibitors of enzyme targets or modulators of membrane-bound receptors.
Recent research has also focused on the synthesis and characterization of this compound using cutting-edge techniques such as microwave-assisted synthesis and high-resolution mass spectrometry. These methods have enabled researchers to optimize reaction conditions and achieve high yields of pure product. The compound's stability under various conditions has been thoroughly investigated, revealing its suitability for long-term storage and use in diverse experimental setups.
In conclusion, 3-(furan
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